molecular formula C20H26BrN3O5 B13847111 N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan

Cat. No.: B13847111
M. Wt: 468.3 g/mol
InChI Key: RYPPRCFTFSICQM-VPHXOMNUSA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an alanyl residue, a bromine atom, and a methylated tryptophan moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan typically involves multiple steps, starting from readily available starting materials. The process often begins with the protection of the amino group of L-alanine using the tert-butoxycarbonyl (Boc) group. This is followed by the bromination of the tryptophan moiety and subsequent methylation. The final step involves coupling the protected alanyl residue with the brominated and methylated tryptophan under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents, as well as advanced purification techniques like HPLC, ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the Boc protecting group and the bromine atom can influence its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,1-Dimethylethoxy)carbonyl]-L-Homoserine
  • Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester

Uniqueness

N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom and the methylated tryptophan moiety distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and applications .

Properties

Molecular Formula

C20H26BrN3O5

Molecular Weight

468.3 g/mol

IUPAC Name

3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C20H26BrN3O5/c1-11(22-19(28)29-20(2,3)4)17(25)24(5)15(18(26)27)10-13-12-8-6-7-9-14(12)23-16(13)21/h6-9,11,15,23H,10H2,1-5H3,(H,22,28)(H,26,27)/t11-,15?/m0/s1

InChI Key

RYPPRCFTFSICQM-VPHXOMNUSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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